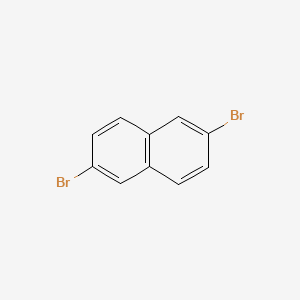

2,6-Dibromonaphthalene

説明

特性

IUPAC Name |

2,6-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZDEYKZSZWFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348766 | |

| Record name | 2,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-06-4 | |

| Record name | 2,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Bromination of Naphthalene

The classical and most straightforward method to prepare 2,6-dibromonaphthalene involves the electrophilic aromatic substitution of naphthalene with bromine. The reaction typically proceeds under controlled conditions to favor substitution at the 2- and 6-positions due to the directing effects of the naphthalene ring system.

- Reagents and Conditions: Bromine (Br2) is used as the brominating agent, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to enhance electrophilicity.

- Selectivity: The 2- and 6-positions are favored due to resonance stabilization and steric factors that guide the bromination pattern.

- Reaction Medium: Common solvents include chloroform, carbon tetrachloride, or acetic acid.

- Yield and Purity: The reaction can yield this compound with good selectivity, but careful control of reaction temperature and bromine equivalents is necessary to avoid polybromination.

This method remains widely used due to its simplicity and the commercial availability of naphthalene and bromine.

Stepwise Bromination via 2-Bromonaphthalene Intermediate

An alternative preparation route involves a two-step bromination process:

- Monobromination: Naphthalene is first brominated to produce 2-bromonaphthalene selectively.

- Second Bromination: The 2-bromonaphthalene is further brominated under milder conditions to introduce a bromine atom at the 6-position, yielding this compound.

This approach allows better control over substitution patterns and minimizes overbromination.

- Advantages: Improved regioselectivity and easier purification.

- Disadvantages: Requires isolation and purification of the intermediate 2-bromonaphthalene, which adds complexity.

Synthetic Routes Using Cross-Coupling Reactions

Recent advances in organic synthesis have utilized this compound as a versatile building block for further functionalization via cross-coupling reactions such as Suzuki and Sonogashira couplings. While these methods focus on derivatization rather than initial preparation, they highlight the importance of obtaining high-purity this compound.

- Suzuki Coupling: this compound reacts with boronic acid derivatives to form various substituted naphthalene compounds.

- Sonogashira Coupling: Reaction with terminal alkynes allows the introduction of alkynyl groups at the 2- and 6-positions.

These synthetic strategies underscore the demand for reliable preparation of this compound as a precursor.

Research Findings on Preparation and Characterization

A recent study focusing on naphthalene derivatives synthesized from this compound highlights the compound’s accessibility and utility in organic electronics applications. The study emphasizes the commercial availability and ease of halogenation at the 2- and 6-positions of naphthalene, facilitating the preparation of this compound as a starting material for further synthesis.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Yield & Selectivity |

|---|---|---|---|---|

| Direct Bromination | Naphthalene + Br2, FeBr3 or AlBr3 catalyst | Simple, cost-effective | Risk of polybromination | Moderate to high, moderate selectivity |

| Stepwise Bromination | Naphthalene → 2-bromonaphthalene → this compound | Improved regioselectivity | Multi-step, requires purification | Higher selectivity, good yield |

| Cross-Coupling Derivatization | This compound + boronic acids/alkynes | Enables functionalization | Requires pre-formed 2,6-dibromo compound | Dependent on precursor purity |

Analytical and Computational Insights

Computational studies have been conducted to understand the molecular stability and electronic properties of this compound. Using density functional theory (DFT) and vibrational frequency analysis, researchers have confirmed the most stable conformations and characterized the compound’s spectral properties, which indirectly support the understanding of its preparation and purity assessment.

化学反応の分析

Types of Reactions: 2,6-Dibromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It reacts with hexylmagnesium bromide to form 2,6-dihexyl-naphthalene.

Coupling Reactions: It can participate in Suzuki coupling reactions with boric acid intermediates to form compounds like 2,6-di((E)-styryl)naphthalene.

Common Reagents and Conditions:

Hexylmagnesium Bromide: Used in the formation of 2,6-dihexyl-naphthalene.

Boric Acid Intermediates: Used in Suzuki coupling reactions.

Major Products:

2,6-Dihexyl-naphthalene: Formed from the reaction with hexylmagnesium bromide.

2,6-Di((E)-styryl)naphthalene: Formed from Suzuki coupling reactions.

科学的研究の応用

Antitumor Potential:

2,6-Dibromonaphthalene has been studied for its potential antitumor properties. Its toxicological profile suggests that it may selectively target cancer cells, making it a candidate for future cancer therapies. The compound's ability to induce cell death in malignant cells could be harnessed in developing novel anticancer drugs .

Toxicological Insights:

While exploring its medicinal applications, it is essential to consider the toxic effects associated with 2,6-DBrN. It can cause skin irritation and respiratory issues, highlighting the need for careful handling in laboratory settings .

Organic Synthesis

Reagent in Chemical Reactions:

In organic synthesis, this compound acts as a versatile reagent. Its bromine substituents facilitate various coupling reactions essential for synthesizing complex organic molecules. This property is particularly valuable in pharmaceutical development and agrochemical formulations .

Table 2: Applications of this compound in Organic Synthesis

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of active pharmaceutical ingredients |

| Agrochemicals | Serves as a precursor for developing pesticide compounds |

Spectroscopic Characterization

The spectroscopic properties of this compound have been extensively studied using techniques like NMR, FT-IR, and UV/Visible spectroscopy. These studies provide insights into its molecular structure and behavior under various conditions.

Table 3: Spectroscopic Data Summary

| Technique | Observations |

|---|---|

| NMR | Characteristic shifts indicating molecular environment |

| FT-IR | Vibrational modes corresponding to functional groups |

| UV/Visible | Absorption maxima related to electronic transitions |

作用機序

The mechanism of action of 2,6-dibromonaphthalene primarily involves its role as an intermediate in organic synthesis. It participates in various chemical reactions, facilitating the formation of complex molecules. The bromine atoms at the 2 and 6 positions of the naphthalene ring make it highly reactive, allowing it to undergo substitution and coupling reactions efficiently .

類似化合物との比較

1,4-Dibromonaphthalene (CAS 83-53-4) and 1,8-Dibromonaphthalene (CAS 17135-74-9)

These isomers differ in bromine substitution patterns, leading to distinct electronic and steric properties:

The para configuration of this compound facilitates planar conjugation in derivatives, enhancing charge transport in optoelectronic devices, whereas peri -substituted isomers (e.g., 1,8-dibromonaphthalene) may introduce steric strain, limiting their utility .

Comparison with Functionalized Derivatives

This compound-1,4,5,8-Tetracarboxylic Dianhydride (NTCDA-2Br, CAS 83204-68-6)

This derivative incorporates electron-deficient anhydride groups, making it a strong n-type semiconductor for OPVs and OFETs . Key differences:

NTCDA-2Br’s synthesis involves hazardous reagents like oleum and faces challenges in purification due to insolubility, unlike the parent compound’s straightforward commercial availability .

2,6-Di(pyridin-4-yl)naphthalene

Synthesized via Suzuki coupling of this compound with 4-pyridylboronic acid, this derivative replaces bromine with pyridyl groups, enabling coordination in metal-organic frameworks (MOFs) . It exhibits white-light emission in aqueous systems, a property absent in the brominated parent compound .

Comparison with Brominated Analogues

1,5-Dibromo-2,6-bis(dibromomethyl)naphthalene (CAS 132178-78-0)

This tetra-brominated derivative (molecular formula C₁₂H₆Br₄ ) demonstrates higher reactivity due to additional bromomethyl groups, enabling diverse functionalization . However, its complex synthesis (e.g., refluxing with N-bromosuccinimide) contrasts with the simpler bromination routes for this compound .

Key Research Findings

- Optoelectronic Performance : this compound-derived polymers (e.g., DIN, DSN) achieve higher charge carrier mobility (>0.1 cm²/V·s) than isomers due to optimized π-π stacking .

- MOF Applications : 2,6-Di(pyridin-4-yl)naphthalene forms rigid ligands for MOFs with high surface areas (>1000 m²/g), outperforming brominated counterparts in gas adsorption .

- Synthesis Challenges : NTCDA-2Br’s low yields (12–42%) highlight the trade-off between functionalization complexity and scalability .

生物活性

2,6-Dibromonaphthalene (2,6-DBrN), a brominated derivative of naphthalene, has garnered attention in various scientific fields due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological implications, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : CHBr

- Molecular Weight : 285.97 g/mol

- CAS Number : 13720-06-4

- Melting Point : 162 °C

This compound is synthesized through various methods, including bromination of naphthalene under controlled conditions. For instance, one study reported the use of tert-butyllithium as a reagent, yielding a significant amount of 2,6-DBrN along with other brominated products .

Anticancer Properties

Recent research highlights the potential anticancer activity of this compound. A study focused on the cytotoxic effects of naphthalene derivatives against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The results indicated that 2,6-DBrN exhibited significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In vitro studies assessed its activity against various microbial strains using the minimum inhibitory concentration (MIC) method. The findings demonstrated that 2,6-DBrN possessed notable antimicrobial properties, making it a candidate for further development in treating infectious diseases .

Case Study 1: Cytotoxicity Evaluation

In a detailed evaluation of the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15.3 |

| HeLa | 12.7 |

| MDA-MB-231 | 18.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer cells .

Case Study 2: Antimicrobial Testing

A separate study tested the antimicrobial properties of this compound against various pathogens:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The MIC values reflect the compound's ability to inhibit microbial growth at low concentrations .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its interaction with cellular biomolecules may lead to apoptosis in cancer cells. Molecular docking simulations have indicated potential binding affinities with key receptors involved in cancer progression .

Q & A

Basic: What are the most efficient methods for synthesizing 2,6-dibromonaphthalene?

Answer:

The regioselective synthesis of this compound (2,6-DBN) typically involves a two-step process:

Tetrabromination of naphthalene using Br₂ (4 equivalents) over calcined KSF clay, yielding 1,2,4,6-tetrabromonaphthalene (92% crude yield) .

Proto-debromination of the tetrabrominated product with n-butyllithium (2 equivalents) at low temperatures, selectively removing bromine atoms from α-positions (1- and 4-positions) to yield 2,6-DBN in 82% isolated yield after crystallization .

This method avoids direct dibromination challenges and leverages solid catalysts for regiocontrol.

Advanced: How do researchers address contradictions in regioselectivity during bromination?

Answer:

Discrepancies in regioselectivity arise from competing steric and electronic effects. For example:

- Direct bromination of naphthalene with Br₂ often produces mixtures (e.g., 1,4,6-tribromonaphthalene and 1,5-dibromonaphthalene) due to competing α- vs. β-substitution pathways .

- Debromination strategies resolve this: Using organolithium reagents (e.g., n-BuLi) selectively removes α-bromines from tetrabrominated intermediates, ensuring exclusive β-substitution (2,6-DBN) .

X-ray crystallography (e.g., PXRD) and NMR analysis are critical for verifying regiochemistry and resolving structural ambiguities .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Distinct aromatic signals (e.g., 2,6-DBN shows two equivalent protons at δ ~7.8–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 285.96 for C₁₀H₆Br₂) .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond lengths (e.g., unit cell parameters for dibromonaphthalene derivatives) .

Advanced: How does this compound enhance performance in organic electronics?

Answer:

2,6-DBN derivatives (e.g., naphthalene diimides, NDIs) are pivotal in:

- Organic Photovoltaics (OPVs) : NDIs with alkyl chains (e.g., N,N’-dodecyl derivatives) improve charge transport via planar π-conjugation, achieving power conversion efficiencies >8% in polymer solar cells .

- Field-Effect Transistors (OFETs) : Bromine substituents enable Suzuki couplings to thiophene or indole units, enhancing electron mobility (μₑ ~0.1–1.0 cm²/V·s) .

- Electron Transport Layers (ETLs) : Anhydride derivatives (e.g., 2,6-DBN-tetracarboxylic dianhydride) act as cathode interlayers, reducing recombination losses .

Basic: What safety precautions are required when handling this compound?

Answer:

- Decomposition Risks : Avoid light and moisture to prevent degradation (e.g., hydrobromic acid release) .

- Handling : Use inert atmospheres (N₂/Ar) for reactions involving organolithium reagents .

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

Advanced: How do researchers reconcile conflicting data on reaction yields for 2,6-DBN synthesis?

Answer:

Yield discrepancies often stem from:

- Catalyst Activity : Calcined KSF clay vs. montmorillonite alters Br₂ activation (e.g., 66% vs. 92% tetrabrominated yields) .

- Purification Methods : Crystallization efficiency impacts isolated yields (e.g., 50% vs. 70% for 1,4,6-tribromonaphthalene) .

- Reaction Scale : Proto-debromination at >10 mmol scales may reduce yields due to incomplete lithiation .

Statistical optimization (e.g., DoE) and in situ monitoring (e.g., HPLC) mitigate variability .

Advanced: What strategies improve the regioselectivity of dibromination in polycyclic aromatics?

Answer:

- Solid Catalysts : Zeolites or KSF clay direct Br₂ to β-positions via pore confinement and acid site interactions .

- Templated Synthesis : Pre-functionalized naphthalenes (e.g., 6-bromo-2-naphthol) guide subsequent bromination to 2,6-DBN .

- Computational Modeling : DFT studies predict regiochemical outcomes by analyzing transition-state energies (e.g., α vs. β substitution barriers) .

Basic: What are the key applications of this compound in polymer synthesis?

Answer:

2,6-DBN serves as a precursor for:

- Conjugated Polymers : Suzuki couplings with boronic acids yield emissive materials for OLEDs .

- Naphthalene Diimides (NDIs) : Condensation with dodecylamine produces air-stable n-type semiconductors .

- Cross-Coupling Reactions : Stille couplings (e.g., with tributylstannylthiophene) create donor-acceptor copolymers for OFETs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。